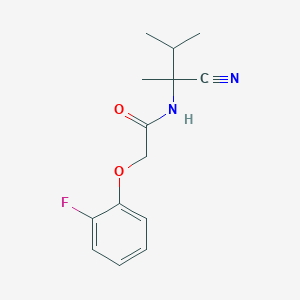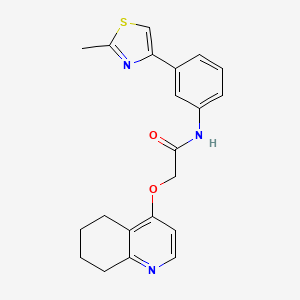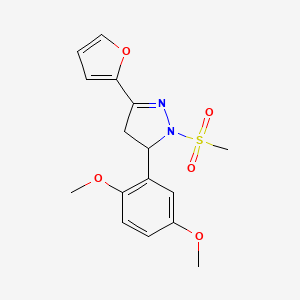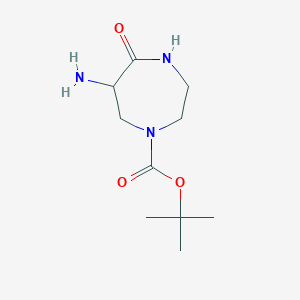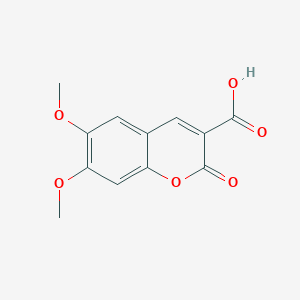
6,7-Dimethoxy-2-oxochromene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-2-oxochromene-3-carboxylic acid, also known as DOCC, is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields. DOCC is a derivative of coumarin, a natural product found in many plants, and has been synthesized using several methods.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-2-oxochromene-3-carboxylic acid is not fully understood, but it is believed to act by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. 6,7-Dimethoxy-2-oxochromene-3-carboxylic acid has also been shown to induce apoptosis in cancer cells, suggesting that it may act as a pro-apoptotic agent.
Biochemical and Physiological Effects:
6,7-Dimethoxy-2-oxochromene-3-carboxylic acid has been shown to have several biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anti-cancer activity. It has also been found to have hepatoprotective effects by reducing liver damage induced by oxidative stress.
Advantages and Limitations for Lab Experiments
6,7-Dimethoxy-2-oxochromene-3-carboxylic acid has several advantages for lab experiments, including its low toxicity and high solubility in water. However, its limited availability and high cost may limit its use in some experiments.
Future Directions
There are several future directions for research on 6,7-Dimethoxy-2-oxochromene-3-carboxylic acid, including its potential as a therapeutic agent for various diseases, its mechanism of action, and its pharmacokinetics and pharmacodynamics. Further studies are also needed to optimize the synthesis method of 6,7-Dimethoxy-2-oxochromene-3-carboxylic acid and to investigate its potential as a drug candidate.
Synthesis Methods
6,7-Dimethoxy-2-oxochromene-3-carboxylic acid can be synthesized using several methods, including the reaction of 7-hydroxy-4-methylcoumarin with ethyl chloroformate, followed by the reaction with 2,3-dimethoxybenzaldehyde. Another method involves the reaction of 7-hydroxy-4-methylcoumarin with 2,3-dimethoxybenzaldehyde in the presence of a catalyst. The yield of 6,7-Dimethoxy-2-oxochromene-3-carboxylic acid using these methods ranges from 50-70%.
Scientific Research Applications
6,7-Dimethoxy-2-oxochromene-3-carboxylic acid has been studied for its potential applications in various fields, including as an antioxidant, anti-inflammatory, and anti-cancer agent. It has been shown to have antioxidant activity in vitro, and to protect against oxidative stress-induced cell damage. 6,7-Dimethoxy-2-oxochromene-3-carboxylic acid has also been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, 6,7-Dimethoxy-2-oxochromene-3-carboxylic acid has been shown to inhibit the growth of cancer cells in vitro, suggesting its potential as an anti-cancer agent.
properties
IUPAC Name |
6,7-dimethoxy-2-oxochromene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O6/c1-16-9-4-6-3-7(11(13)14)12(15)18-8(6)5-10(9)17-2/h3-5H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPABFKZRALOPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(C(=O)O2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Fluorobenzoyl)amino]-5-methylbenzenecarboxylic acid](/img/structure/B2873822.png)
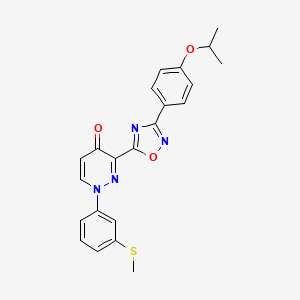

![N-[(1-Hydroxy-2,3-dihydroinden-1-yl)methyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2873826.png)

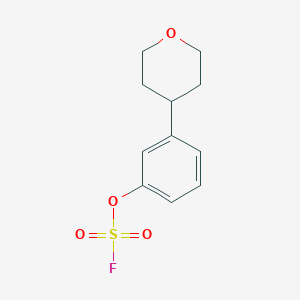

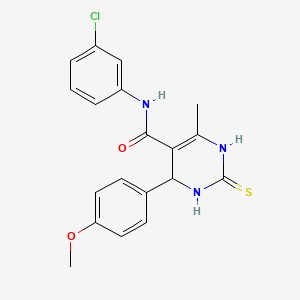
![N-{[1-(2-phenylethyl)-1H-pyrazol-5-yl]methyl}prop-2-enamide](/img/structure/B2873836.png)
